5-Iodo-2-methylamino-thiazole-4-carboxylic acid ethyl ester
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Overview
Description
Ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains iodine, nitrogen, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with iodine and methylamine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 5-azido-2-(methylamino)-1,3-thiazole-4-carboxylate, 5-thiocyanato-2-(methylamino)-1,3-thiazole-4-carboxylate, and 5-methoxy-2-(methylamino)-1,3-thiazole-4-carboxylate.
Oxidation Reactions: Products include 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate sulfoxide and sulfone.
Reduction Reactions: Products include ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate alcohol and aldehyde.
Scientific Research Applications
Ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The iodine atom and the thiazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-(methylamino)-1,3-thiazole-4-carboxylate
- Ethyl 5-chloro-2-(methylamino)-1,3-thiazole-4-carboxylate
- Ethyl 5-fluoro-2-(methylamino)-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher electronegativity of iodine contribute to its unique chemical and physical properties .
Properties
IUPAC Name |
ethyl 5-iodo-2-(methylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2S/c1-3-12-6(11)4-5(8)13-7(9-2)10-4/h3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHUNJGJJMGIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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